molecular formula C17H17IN2O B12919971 Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide CAS No. 63870-30-4

Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide

Cat. No.: B12919971
CAS No.: 63870-30-4
M. Wt: 392.23 g/mol
InChI Key: ZXDQLNZKCFSRSS-UHFFFAOYSA-N
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Description

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide is a heterocyclic organic compound It is known for its unique structure, which includes a benzo[d]oxazole ring system substituted with an ethyl group and a phenylamino vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide typically involves the reaction of 3-ethylbenzo[d]oxazolium iodide with phenylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, while the benzo[d]oxazole ring can participate in π-π interactions. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzo[d]oxazole ring.

    3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]imidazol-3-ium iodide: This compound has a nitrogen atom in place of the oxygen atom in the benzo[d]oxazole ring.

Uniqueness

The presence of the benzo[d]oxazole ring in 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different heteroatoms in the ring system.

Biological Activity

Benzoxazolium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide , exploring its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name: this compound
  • Molecular Formula: C₁₄H₁₅N₂I
  • Molecular Weight: 322.19 g/mol
  • CAS Number: 549982

Biological Activity Overview

Benzoxazolium compounds are known for their roles as:

  • Antimicrobial agents
  • Anticancer drugs
  • Neuroprotective agents

Antimicrobial Activity

Studies have demonstrated that benzoxazolium derivatives exhibit significant antimicrobial properties. For instance, a recent investigation reported that certain benzoxazolium compounds displayed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzoxazolium Derivatives

CompoundBacterial StrainMIC (µg/mL)
Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-iodideStaphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa18

Anticancer Activity

The anticancer potential of benzoxazolium derivatives has been explored in various studies. A prominent study highlighted that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxic Effects in Cancer Cells

In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with benzoxazolium iodide resulted in:

  • Increased apoptosis rates
  • Significant reduction in cell viability (IC50 values around 25 µM for MCF-7 and 30 µM for A549)

The biological activity of benzoxazolium compounds can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Some derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: The compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA: Certain benzoxazolium derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Neuroprotective Effects

Recent research has indicated that benzoxazolium derivatives may also possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease.

Table 2: Neuroprotective Effects Against Neurodegeneration

CompoundModelEffect
Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-iodideSH-SY5Y CellsReduced Aβ aggregation
Mouse ModelImproved cognitive function

Properties

CAS No.

63870-30-4

Molecular Formula

C17H17IN2O

Molecular Weight

392.23 g/mol

IUPAC Name

N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H

InChI Key

ZXDQLNZKCFSRSS-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]

Canonical SMILES

CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]

Origin of Product

United States

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